molecular formula C16H13ClN2OS B11638778 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol

Cat. No.: B11638778
M. Wt: 316.8 g/mol
InChI Key: IKRSEZLYYLQKIU-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a methoxy-substituted phenyl group attached to an imidazole ring, which also contains a thiol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions, affecting enzymatic activities. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-phenyl)-1-phenyl-1H-imidazole-2-thiol
  • 4-(4-Methoxy-phenyl)-1-phenyl-1H-imidazole-2-thiol
  • 4-(4-Chloro-phenyl)-1-(4-methyl-phenyl)-1H-imidazole-2-thiol

Uniqueness

4-(4-Chloro-phenyl)-1-(4-methoxy-phenyl)-1H-imidazole-2-thiol is unique due to the presence of both chloro and methoxy substituents on the phenyl rings. This combination of substituents can influence the compound’s reactivity, biological activity, and overall chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione

InChI

InChI=1S/C16H13ClN2OS/c1-20-14-8-6-13(7-9-14)19-10-15(18-16(19)21)11-2-4-12(17)5-3-11/h2-10H,1H3,(H,18,21)

InChI Key

IKRSEZLYYLQKIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

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